4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrrolidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Formation of the Imidazole Ring: The imidazole ring is formed through the condensation of a diamine with a dicarbonyl compound.
Coupling of the Rings: The final step involves the coupling of the benzodioxole, pyrrolidine, and imidazole rings under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
- 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole monohydrochloride
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c1-2-10(15-5-1)14-16-7-11(17-14)9-3-4-12-13(6-9)19-8-18-12;;/h3-4,6-7,10,15H,1-2,5,8H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKNICPAKOXQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)OCO4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.